molecular formula C20H22D3NO4 B593388 6beta-Naltrexol-d3 CAS No. 1435727-11-9

6beta-Naltrexol-d3

Cat. No.: B593388
CAS No.: 1435727-11-9
M. Wt: 346.4
InChI Key: JLVNEHKORQFVQJ-ZNMQZXPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta-Naltrexol-d3: is a deuterated form of 6beta-Naltrexol, which is a major active metabolite of naltrexone. Naltrexone is an opioid receptor antagonist used primarily in the treatment of alcohol and opioid dependence. The deuterated form, this compound, is often used as an analytical reference material in various scientific studies, particularly in the quantification of 6beta-Naltrexol by gas chromatography or liquid chromatography-mass spectrometry .

Mechanism of Action

Target of Action

6beta-Naltrexol-d3, also known as 6β-hydroxynaltrexone, is a peripherally-selective opioid receptor antagonist . It primarily targets the μ-opioid receptor (MOR) , with a Ki value of 2.12 nM . It also interacts with the κ-opioid receptor (KOR) and the δ-opioid receptor (DOR), but to a lesser extent . These receptors play a crucial role in pain perception, reward, and addiction.

Mode of Action

This compound acts as a neutral antagonist of the MOR . This means it can bind to the MOR and block its activation by agonists, without activating the receptor itself . This property allows it to antagonize the actions of both agonists and inverse agonists at the receptor .

Biochemical Pathways

This compound is a major active metabolite of naltrexone, formed by hepatic dihydrodiol dehydrogenase enzymes . It is present at approximately 10- to 30-fold higher concentrations than naltrexone at steady state due to extensive first-pass metabolism of naltrexone into this compound .

Pharmacokinetics

It can still cross into the brain and produce central opioid receptor antagonism at sufficient levels . In animal studies, this compound showed about 10-fold separation in potency between peripheral and central opioid antagonism . The elimination half-life of this compound is approximately 12-18 hours .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonism of opioid receptors. By blocking the activation of these receptors, it can interfere with the effects of opioid agonists. This includes the relief of opioid-induced constipation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its metabolism into this compound is affected by the activity of hepatic enzymes, which can vary based on factors such as liver disease . Furthermore, its ability to cross the blood-brain barrier can be influenced by factors that affect the permeability of this barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Naltrexol-d3 involves the deuteration of 6beta-Naltrexol. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 6beta-Naltrexol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naltrexone, while reduction and substitution can produce various modified derivatives of this compound .

Scientific Research Applications

Chemistry: 6beta-Naltrexol-d3 is used as an internal standard in analytical chemistry for the quantification of 6beta-Naltrexol in biological samples. It helps in improving the accuracy and precision of analytical methods such as gas chromatography and liquid chromatography-mass spectrometry .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of naltrexone and its metabolites. It aids in understanding the metabolic pathways and the role of 6beta-Naltrexol in the body .

Medicine: this compound is utilized in clinical studies to monitor the levels of naltrexone and its metabolites in patients undergoing treatment for alcohol and opioid dependence. It helps in optimizing dosage and improving therapeutic outcomes .

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical studies. The incorporation of deuterium atoms enhances its stability and allows for precise quantification in various analytical methods .

Properties

IUPAC Name

(4R,4aS,7R,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i10D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVNEHKORQFVQJ-ZNMQZXPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5[C@@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344900
Record name 6beta-Naltrexol-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435727-11-9
Record name 6beta-Naltrexol-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.